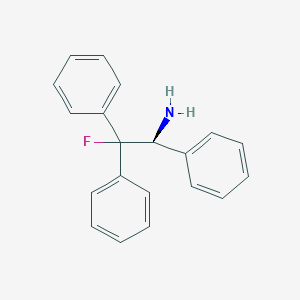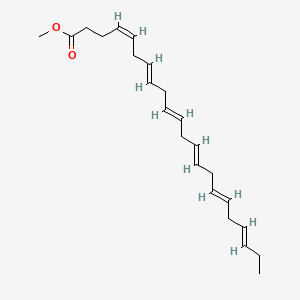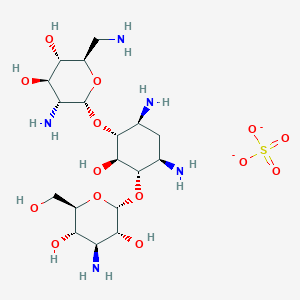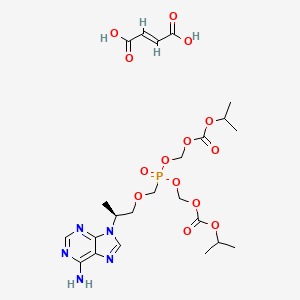
Benzenediazonium, 2-chloro-5-(4-chlorophenoxy)-4-(dimethylamino)-, hexafluorophosphate(1-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenediazonium, 2-chloro-5-(4-chlorophenoxy)-4-(dimethylamino)-, hexafluorophosphate(1-) is a diazonium salt. Diazonium salts are organic compounds with the general formula R-N2+X-, where R is an aryl or alkyl group and X is an anion. These compounds are known for their versatility in organic synthesis, particularly in the formation of azo compounds and other aromatic derivatives.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of diazonium salts typically involves the reaction of an aromatic amine with nitrous acid. For the specific compound , the synthetic route would involve the following steps:
Aromatic Amine Formation: The starting material, 2-chloro-5-(4-chlorophenoxy)-4-(dimethylamino)aniline, is synthesized.
Diazotization: The aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C) to form the diazonium salt.
Anion Exchange: The diazonium salt is then treated with hexafluorophosphoric acid to exchange the chloride anion with the hexafluorophosphate anion.
Industrial Production Methods
Industrial production of diazonium salts follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure safety and high yield, as diazonium salts can be unstable and potentially explosive.
化学反応の分析
Types of Reactions
Diazonium salts undergo various types of reactions, including:
Substitution Reactions: These include Sandmeyer reactions, where the diazonium group is replaced by a halide, cyanide, or other groups using copper(I) salts.
Coupling Reactions: Diazonium salts can couple with phenols or aromatic amines to form azo compounds, which are important in dye chemistry.
Reduction Reactions: Reduction of diazonium salts can lead to the formation of the corresponding hydrazine derivatives.
Common Reagents and Conditions
Sandmeyer Reaction: Copper(I) chloride, bromide, or cyanide in the presence of the diazonium salt.
Azo Coupling: Phenols or aromatic amines in alkaline conditions.
Reduction: Sodium sulfite or stannous chloride.
Major Products
Substitution Products: Halogenated or cyanated aromatic compounds.
Azo Compounds: Colored azo dyes.
Hydrazines: From reduction reactions.
科学的研究の応用
Chemistry
Diazonium salts are used extensively in organic synthesis for the introduction of various functional groups into aromatic rings. They are also used in the synthesis of complex organic molecules and polymers.
Biology and Medicine
In biology and medicine, diazonium salts are used in the synthesis of pharmaceuticals and diagnostic reagents. They are also used in the preparation of bioconjugates for labeling and detection purposes.
Industry
In the industrial sector, diazonium salts are crucial in the production of dyes and pigments. They are also used in the manufacturing of rubber chemicals and photographic materials.
作用機序
The mechanism of action of diazonium salts involves the formation of a highly reactive diazonium ion (R-N2+), which can undergo various reactions depending on the conditions and reagents used. The diazonium ion acts as an electrophile, facilitating substitution and coupling reactions.
類似化合物との比較
Similar Compounds
Benzenediazonium Chloride: A simpler diazonium salt used in similar reactions.
Benzenediazonium Tetrafluoroborate: Another diazonium salt with a different anion.
Benzenediazonium Sulfate: Used in the synthesis of azo dyes.
Uniqueness
The compound “Benzenediazonium, 2-chloro-5-(4-chlorophenoxy)-4-(dimethylamino)-, hexafluorophosphate(1-)” is unique due to the presence of multiple substituents on the aromatic ring, which can influence its reactivity and the types of products formed in reactions. The hexafluorophosphate anion also provides stability to the diazonium salt, making it safer to handle and store.
特性
CAS番号 |
68391-58-2 |
|---|---|
分子式 |
C14H12Cl2F6N3OP |
分子量 |
454.1 g/mol |
IUPAC名 |
2-chloro-5-(4-chlorophenoxy)-3-(dimethylamino)benzenediazonium;hexafluorophosphate |
InChI |
InChI=1S/C14H12Cl2N3O.F6P/c1-19(2)13-8-11(7-12(18-17)14(13)16)20-10-5-3-9(15)4-6-10;1-7(2,3,4,5)6/h3-8H,1-2H3;/q+1;-1 |
InChIキー |
SNAKOZMFTDIXKD-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC(=CC(=C1Cl)[N+]#N)OC2=CC=C(C=C2)Cl.F[P-](F)(F)(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Hydroxyethyl 3-(1,1-Dimethylethyl)-beta-[3-(1,1-dimethylethyl)-4-hydroxyphenyl]-4-hydroxy-beta-methylbenzenepropanoate](/img/structure/B13411746.png)

![N-[4-[[(2-Amino-1,4-dihydro-7-methyl-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-Glutamic Acid](/img/structure/B13411765.png)




![(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4R,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B13411786.png)



